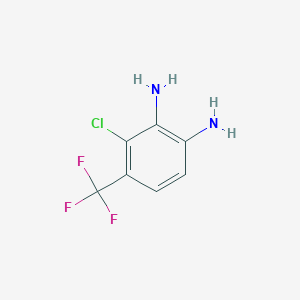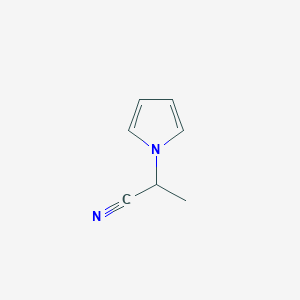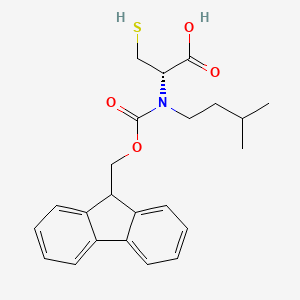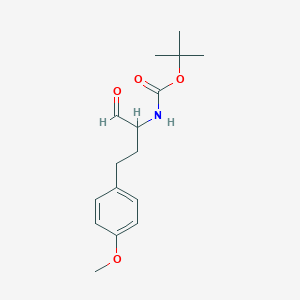![molecular formula C14H15BrO B13347892 (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexanol core substituted with a 4-bromophenyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-bromophenylacetylene.
Formation of the Cyclohexanol Core: Cyclohexanone undergoes a stereoselective reduction to form (1S,2R)-cyclohexanol.
Sonogashira Coupling: The 4-bromophenylacetylene is coupled with the cyclohexanol derivative using a palladium-catalyzed Sonogashira coupling reaction under an inert atmosphere, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexanone.
Reduction: Formation of (1S,2R)-2-((4-Bromophenyl)ethenyl)cyclohexan-1-ol or (1S,2R)-2-((4-Bromophenyl)ethyl)cyclohexan-1-ol.
Substitution: Formation of compounds like (1S,2R)-2-((4-Azidophenyl)ethynyl)cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals.
Material Science: As a building block for creating novel materials with specific properties.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Wirkmechanismus
The mechanism by which (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could facilitate interactions with biological targets, while the bromophenyl group might enhance binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-2-((4-Chlorophenyl)ethynyl)cyclohexan-1-ol
- (1S,2R)-2-((4-Fluorophenyl)ethynyl)cyclohexan-1-ol
- (1S,2R)-2-((4-Methylphenyl)ethynyl)cyclohexan-1-ol
Uniqueness
The presence of the bromine atom in (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can lead to unique chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C14H15BrO |
|---|---|
Molekulargewicht |
279.17 g/mol |
IUPAC-Name |
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H15BrO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h6-7,9-10,12,14,16H,1-4H2/t12-,14+/m1/s1 |
InChI-Schlüssel |
IWHNNWQIOUGENP-OCCSQVGLSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)C#CC2=CC=C(C=C2)Br)O |
Kanonische SMILES |
C1CCC(C(C1)C#CC2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)


![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)


![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)

